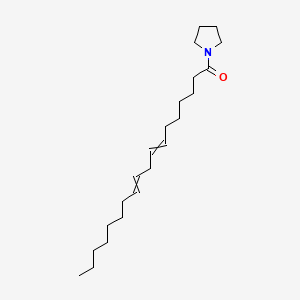
Agn-PC-0JT56F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0JT56F is a chemical compound with the molecular formula C22H39NO . It consists of 63 atoms: 39 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 1 oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0JT56F involves a series of chemical reactions that typically start with the combination of simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of carbon-nitrogen and carbon-oxygen bonds under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored and controlled. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product and ensure its quality .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0JT56F can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the molecule, leading to the formation of new compounds.
Substitution: Substitution reactions can occur where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent environments to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Agn-PC-0JT56F has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and other industrial applications
Mécanisme D'action
The mechanism of action of Agn-PC-0JT56F involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Agn-PC-0JT56F include:
AGN-PC-0MXVWT: Known for its high affinity against epidermal growth factor receptor (EGFR).
AGN-PC-0CUK9P: Demonstrates dual inhibition of RET and VEGFR2, making it effective in certain cancer treatments
Uniqueness
This compound is unique due to its specific molecular structure and the combination of functional groups it possesses.
Propriétés
Numéro CAS |
56599-76-9 |
|---|---|
Formule moléculaire |
C22H39NO |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yloctadeca-7,10-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h8-9,11-12H,2-7,10,13-21H2,1H3 |
Clé InChI |
VVWBUMVFXVKPEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCC=CCCCCCC(=O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
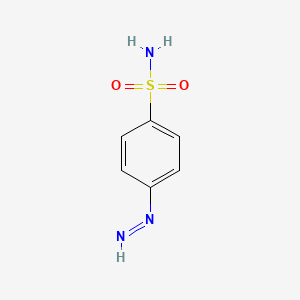
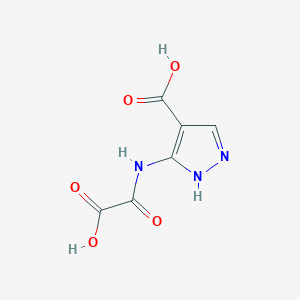


![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)

![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
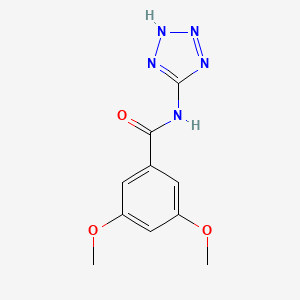

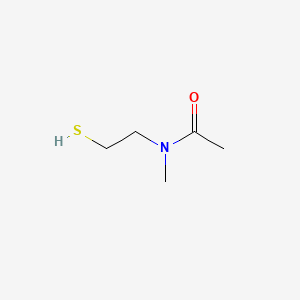
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

